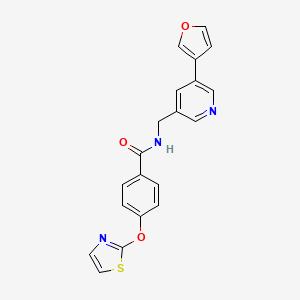

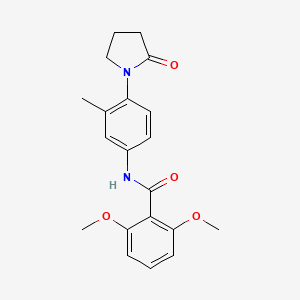

![molecular formula C24H22Cl2F3N5O3S B2425922 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide CAS No. 2062072-53-9](/img/structure/B2425922.png)

5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide is a useful research compound. Its molecular formula is C24H22Cl2F3N5O3S and its molecular weight is 588.43. The purity is usually 95%.

BenchChem offers high-quality 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agrochemicals

Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in the agrochemical industry. Specifically, TFMP derivatives are used to protect crops from pests. One notable example is fluazifop-butyl , which was the first TFMP derivative introduced to the agrochemical market. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .

Pharmaceuticals

Several TFMP derivatives find applications in the pharmaceutical industry. Notably, five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The distinct properties of TFMP derivatives contribute to their therapeutic potential .

Veterinary Products

In addition to human medicine, TFMP derivatives are used in veterinary products. Two veterinary products containing the TFMP moiety have received market approval. These compounds demonstrate promise in addressing animal health issues .

Intermediate for Synthesis

The compound 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) serves as a key intermediate for the synthesis of fluazifop. Its straightforward one-step reaction yields good yields, making it an essential building block in the production of agrochemicals .

Antimicrobial Research

While not directly related to the compound , other derivatives with similar structural motifs have been investigated for their antimicrobial potential. For instance, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl) compounds have been studied for their antibacterial activity . Further exploration in this area may reveal additional applications.

Imidazole Containing Compounds

Although not directly linked to the compound you provided, imidazole-containing derivatives have shown good antimicrobial potential. For example, compounds 1a and 1b exhibited promising activity .

Mecanismo De Acción

Target of Action

The compound’s primary target is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . The compound’s interaction with its target results in the attenuation of secondary metabolism and thwarts bacterial growth .

Biochemical Pathways

The compound affects the biochemical pathways associated with the function of PPTases in bacterial metabolism . By inhibiting the Sfp-PPTase, it disrupts the post-translational modification process, which is crucial for the survival and virulence of bacteria .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, contribute to its potential utility as a small-molecule inhibitor . .

Result of Action

The compound’s action results in the attenuation of the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also shows antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

Environmental factors such as the presence of an Sfp-PPTase in the bacterial genome can influence the compound’s action, efficacy, and stability . For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)sulfonylamino]-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22Cl2F3N5O3S/c1-30-23(35)17-13-16(6-7-20(17)32-38(36,37)21-5-3-2-4-18(21)25)33-8-10-34(11-9-33)22-19(26)12-15(14-31-22)24(27,28)29/h2-7,12-14,32H,8-11H2,1H3,(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMUBLCVKXFEIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)NS(=O)(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Cl2F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

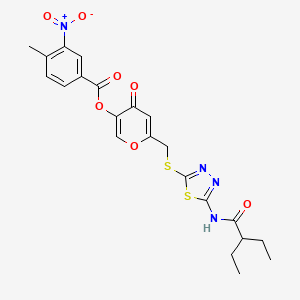

![2-[6-(2-Methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2425839.png)

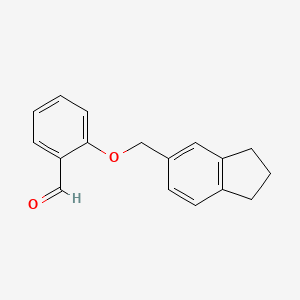

![N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2425844.png)

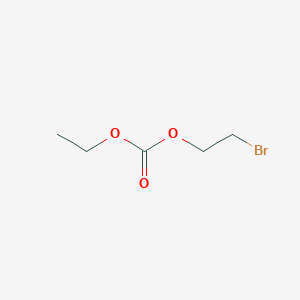

![(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2425847.png)

![7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2425848.png)

![5-ethyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2425851.png)

![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2425859.png)